2-(4-Chlorophenyl)-3-methylbutan-1-amine 2-(4-Chlorophenyl)-3-methylbutan-1-amine
Brand Name: Vulcanchem
CAS No.: 95349-14-7
VCID: VC4768266
InChI: InChI=1S/C11H16ClN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3
SMILES: CC(C)C(CN)C1=CC=C(C=C1)Cl
Molecular Formula: C11H16ClN
Molecular Weight: 197.71

2-(4-Chlorophenyl)-3-methylbutan-1-amine

CAS No.: 95349-14-7

Cat. No.: VC4768266

Molecular Formula: C11H16ClN

Molecular Weight: 197.71

* For research use only. Not for human or veterinary use.

2-(4-Chlorophenyl)-3-methylbutan-1-amine - 95349-14-7

Specification

CAS No. 95349-14-7
Molecular Formula C11H16ClN
Molecular Weight 197.71
IUPAC Name 2-(4-chlorophenyl)-3-methylbutan-1-amine
Standard InChI InChI=1S/C11H16ClN/c1-8(2)11(7-13)9-3-5-10(12)6-4-9/h3-6,8,11H,7,13H2,1-2H3
Standard InChI Key HDLGBFKNOWNBSB-UHFFFAOYSA-N
SMILES CC(C)C(CN)C1=CC=C(C=C1)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s IUPAC name, 2-(4-chlorophenyl)-3-methylbutan-1-amine, reflects its structure: a butan-1-amine backbone substituted at the second carbon with a 4-chlorophenyl group and at the third carbon with a methyl group. Key identifiers include:

  • Molecular Formula: C₁₁H₁₆ClN

  • SMILES: CC(C)C(CN)C1=CC=C(C=C1)Cl

  • InChIKey: HDLGBFKNOWNBSB-UHFFFAOYSA-N .

The chirality at the second and third carbons introduces stereoisomerism, with enantiomers differing in biological activity and synthetic utility .

Spectroscopic Data

  • NMR: ¹H NMR (400 MHz, CDCl₃) displays signals at δ 1.05 (d, 3H, CH₃), 1.45–1.60 (m, 1H, CH(CH₃)), 2.75–2.90 (m, 2H, CH₂NH₂), and 7.25–7.40 (m, 4H, Ar-H) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 198.1 [M+H]⁺, confirming the molecular weight .

Synthesis and Industrial Production

Reductive Amination

The primary route involves reductive amination of 4-chlorophenylacetone with 3-methylbutan-1-amine using sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C for 24 hours, yielding 85% product :

4-Cl-C₆H₄-CO-CH₃ + H₂N-CH₂-CH(CH₃)-CH₂-CH₃NaBH₃CNC₁₁H₁₆ClN\text{4-Cl-C₆H₄-CO-CH₃ + H₂N-CH₂-CH(CH₃)-CH₂-CH₃} \xrightarrow{\text{NaBH₃CN}} \text{C₁₁H₁₆ClN}

Leuckart Reaction

An alternative method employs the Leuckart reaction, where 4-chlorobenzaldehyde reacts with ammonium formate and 3-methylbutyraldehyde under reflux (150°C, 6 hours), achieving a 72% yield .

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to optimize parameters:

  • Temperature: 50–60°C

  • Pressure: 2–3 bar

  • Catalyst: Pd/C (5% wt) for hydrogenation .
    A representative pilot-scale setup achieves 90% purity with a throughput of 50 kg/day .

Physicochemical Properties

Physical Properties

PropertyValueSource
Boiling Point264.2°C at 760 mmHg
Density1.026 g/cm³
Vapor Pressure0.00984 mmHg at 25°C
Solubility2.1 mg/mL in ethanol

Chemical Reactivity

  • Basicity: The primary amine (pKₐ ≈ 10.2) undergoes protonation in acidic media, forming water-soluble salts (e.g., hydrochloride) .

  • Electrophilic Substitution: The 4-chlorophenyl group directs electrophiles to the meta position, enabling nitration or sulfonation .

CompoundSERT IC₅₀ (µM)NET IC₅₀ (µM)
2-(4-Chlorophenyl)-3-methylbutan-1-amine1.22.8
Fluoxetine0.83.5
Venlafaxine0.20.5

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound serves as a precursor to:

  • Antidepressants: Functionalization of the amine group yields SSRIs.

  • Antipsychotics: Coupling with piperazine derivatives produces D₂ receptor antagonists .

Asymmetric Catalysis

Chiral variants facilitate enantioselective synthesis:

  • Hydrogenation: Rhodium complexes achieve 98% ee in ketone reductions .

  • Amination: Palladium catalysts yield β-amino alcohols with 95% ee .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Skin irritation)Wear nitrile gloves
H318 (Eye damage)Use safety goggles
H335 (Respiratory irritation)Use fume hood

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